molecular formula C24H17Cl3N2O2S B2504708 [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 318289-06-4

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate

Cat. No.: B2504708
CAS No.: 318289-06-4
M. Wt: 503.82
InChI Key: SNSKDPKYWIHATB-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a 2,4-dichlorobenzoate ester at position 2. The presence of electron-withdrawing substituents (e.g., chlorophenyl and dichlorobenzoate) enhances stability and influences intermolecular interactions, which may improve bioavailability or target binding.

Molecular Formula: C24H17Cl3N2O2S
Molar Mass: ~504.83 g/mol (calculated based on analogs in ).

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O2S/c1-29-23(32-18-10-7-16(25)8-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-9-17(26)13-21(19)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSKDPKYWIHATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure, which includes a pyrazole ring and various functional groups, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C16H14Cl2N2OSC_{16}H_{14}Cl_2N_2OS, with a molecular weight of approximately 360.26 g/mol. The presence of both chlorophenyl and sulfanyl groups enhances its lipophilicity, which may influence its interactions with biological targets.

Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties. The introduction of the chlorophenyl group may enhance this activity by increasing membrane permeability.
  • Anti-inflammatory Effects : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This is particularly relevant for compounds targeting inflammatory diseases.
  • Anticancer Properties : Some pyrazole-based compounds have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting cancer cell proliferation.

Biological Activity Data

The following table summarizes the biological activities associated with compounds structurally related to [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate:

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-1-methylpyrazolePyrazole ring with chlorophenylAntimicrobial
3-(4-Chlorophenyl)-2-propenoic acidAlkenes with chlorophenylAnti-inflammatory
1-(5-(Phenylsulfanyl)-pyrazol)Sulfanyl substituted pyrazoleAnticancer

Case Studies and Experimental Findings

  • Antimicrobial Activity : A study conducted on similar pyrazole derivatives demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anti-inflammatory Studies : Research published in pharmacological journals highlighted the efficacy of certain pyrazoles in reducing inflammatory markers in animal models. The compounds were shown to decrease levels of prostaglandins and cytokines associated with inflammation.
  • Cancer Research : Investigations into the anticancer properties of related compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. In vitro studies indicated that these compounds could effectively inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents at the pyrazole ring or ester group.

Substituent Variations and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate Not Provided C24H17Cl3N2O2S 504.83 2,4-Dichlorobenzoate ester
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate 318248-32-7 C24H18Cl2N2O2S 469.38 4-Chlorobenzoate ester
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 318237-99-9 C18H14ClN3O3S 387.84 Hydroxyimino methyl, carboxylate ester
5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 318247-50-6 C17H13ClN2OS 328.81 2-Chlorophenylsulfanyl, aldehyde group
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate 318239-57-5 C19H13Cl2F3N3O2S 496.29 Trifluoromethyl, carbamate group
Key Observations:

The hydroxyimino methyl group in CAS 318237-99-9 introduces polarity, which may reduce bioavailability but improve solubility in aqueous environments .

The trifluoromethyl group in CAS 318239-57-5 () is strongly electron-withdrawing, which could stabilize the molecule against metabolic degradation .

Functional Group Diversity :

  • The aldehyde group in CAS 318247-50-6 offers a reactive site for further chemical modifications, such as Schiff base formation, enabling tailored drug design .
  • The carbamate group in CAS 318239-57-5 may confer resistance to esterase-mediated hydrolysis, enhancing pharmacokinetic stability .

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